2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide
描述
This compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group and at position 1 with an acetamide-linked 5-chloro-2-methoxyphenyl moiety.
属性
分子式 |
C24H19ClN4O6 |
|---|---|
分子量 |
494.9 g/mol |
IUPAC 名称 |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30) |
InChI 键 |
DRCJJCYCOUIBPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
准备方法
合成路线和反应条件
1-(5-氯-2-甲氧基苯基)-2-{3-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-1-基}乙酰胺的合成通常涉及多步有机反应。该过程首先制备苯并二氧杂环戊烯和吡啶并嘧啶中间体,然后在特定条件下将其偶联形成最终产物。这些反应中常用的试剂包括各种酸、碱和催化剂,以促进所需键的形成。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高产率和纯度。连续流动合成和自动化反应监测等技术可用于扩大生产规模,同时保持一致性和效率。
化学反应分析
反应类型
1-(5-氯-2-甲氧基苯基)-2-{3-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-1-基}乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可在特定条件下被氧化,形成相应的氧化产物。
还原: 可以进行还原反应,以修饰分子中的某些官能团。
取代: 该化合物可以参与亲核或亲电取代反应,从而形成不同的衍生物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂或亲电试剂。反应条件如温度、溶剂和pH值被严格控制,以达到预期的结果。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化的衍生物,而取代反应可以产生各种官能化的化合物。
科学研究应用
Anticancer Properties
Preliminary studies suggest that this compound may exhibit significant antitumor activity . Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development .
Antimicrobial Activity
Research indicates that derivatives related to this compound possess notable antibacterial and antifungal properties. For instance, studies on benzothiazole pyrimidine derivatives have shown efficacy against various pathogens. This suggests that the target compound may similarly exhibit antimicrobial capabilities .
Antiviral Activity
The presence of the pyrimidine ring structure suggests potential antiviral activity against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been explored for their effectiveness in inhibiting viral replication mechanisms, indicating that this compound may also have similar properties .
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include nucleophilic substitution reactions facilitated by the thioacetamide group and condensation reactions involving the carbonyl groups within the pyrimidine structure. The optimization process is crucial for enhancing the efficacy and reducing side effects of the resultant compounds .
Interaction Studies
Understanding the interaction mechanisms between this compound and its biological targets is essential for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance .
作用机制
1-(5-氯-2-甲氧基苯基)-2-{3-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-1-基}乙酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过结合活性位点来抑制酶活性,或通过充当激动剂或拮抗剂来调节受体功能。这些相互作用可以触发各种细胞途径,导致观察到的生物学效应。
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues with Benzodioxol or Pyrimidine Derivatives
Functional Group Comparisons
- Benzodioxol Derivatives: The target compound shares the benzodioxol group with compounds in and , which is associated with improved membrane permeability and aromatic stacking.
- Chloro-Substituted Aromatic Rings: The 5-chloro-2-methoxyphenyl group in the target compound mirrors chloro-phenyl motifs in (e.g., 3j/3k) and . These substituents are known to enhance electronic effects (e.g., dipole interactions) and resistance to oxidative metabolism .
- Acetamide Linkers : Unlike sulfonyl or sulfinyl linkages in benzimidazole derivatives (), the acetamide group in the target compound provides flexibility and hydrogen-bonding capacity, which may influence binding kinetics .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The absence of sulfinyl/sulfonyl groups (cf. ) may reduce susceptibility to cytochrome P450-mediated oxidation, enhancing half-life .
Research Implications
While direct activity data for the target compound are unavailable, structural parallels with antimicrobial oxadiazoles () and kinase-targeting pyrido-pyrimidines suggest plausible therapeutic avenues. Further studies should prioritize synthesizing the compound and benchmarking it against analogues with confirmed bioactivity.
生物活性
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide (referred to as C733-0627) has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by relevant research findings.
The molecular formula of C733-0627 is with a molecular weight of 354.32 g/mol . The compound features a complex structure that includes a benzodioxole moiety and a pyrido-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17 H14 N4 O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
C733-0627 has been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, related compounds in the same class have demonstrated efficacy against leukemia cell lines by modulating MAPK pathways and inhibiting downstream effectors such as p70S6K .
Antinociceptive Activity
Research has shown that structurally similar compounds exhibit antinociceptive effects. These compounds are believed to act on pain pathways by modulating neurotransmitter release or receptor activity in the central nervous system . Although direct studies on C733-0627 are scarce, its structural analogs suggest potential use in pain management.
Enzyme Inhibition
C733-0627 may also function as an inhibitor of certain enzymes involved in metabolic processes or signal transduction. For example, compounds with similar structures have been reported to inhibit MEK1/2 kinases, leading to reduced cell growth in specific leukemia models . This suggests that C733-0627 could have similar inhibitory effects.
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that related compounds effectively inhibited cell growth in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM .
- Toxicological Studies : In vivo studies on related compounds indicated dose-dependent inhibition of pMAPK in liver and lung tissues following administration via oral or intravenous routes. This suggests a potential therapeutic window for C733-0627 in treating malignancies associated with aberrant MAPK signaling .
- Pharmacokinetic Profiles : Similar compounds have shown favorable pharmacokinetic profiles with high oral bioavailability and significant systemic exposure without severe toxicity at therapeutic doses .
常见问题
Q. What experimental designs validate hypothesized enzyme inhibition mechanisms?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
- Conduct kinase inhibition assays (e.g., ADP-Glo™) for enzymatic activity quantification .
Ethical & Safety Considerations
Q. What protocols ensure safe handling of halogenated intermediates?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Monitor chlorinated byproducts (e.g., 5-chloro-2-methoxyaniline) via GC-MS for environmental compliance .
Q. How to design preclinical toxicity studies for regulatory approval?
- Methodology :
- Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
